
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid is a chiral fluorinated amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and safety. The use of trifluoroacetic acid as a solvent and reagent helps in stabilizing the intermediate products and improving the overall yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different fluorinated amines.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology
In biological research, this compound is used to study enzyme interactions and protein folding due to its ability to mimic natural amino acids while introducing fluorine atoms, which can alter the biochemical properties of peptides and proteins.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry
Industrially, this compound is used in the development of agrochemicals and materials science, where fluorinated compounds are valued for their stability and unique chemical properties.
Mechanism of Action
The mechanism by which (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid exerts its effects involves its interaction with biological molecules. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity and reactivity. Molecular targets include enzymes and receptors where the compound can act as an inhibitor or modulator.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid
- (2S,3R)-3-alkylglutamates
Uniqueness
Compared to similar compounds, (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid is unique due to its specific fluorination pattern and stereochemistry. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C7H9F4NO4 |
|---|---|
Molecular Weight |
247.14 g/mol |
IUPAC Name |
3-fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8FNO2.C2HF3O2/c6-3-1-2-7-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,8,9);(H,6,7) |
InChI Key |
ZZPHIHKPQOQEKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1F)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


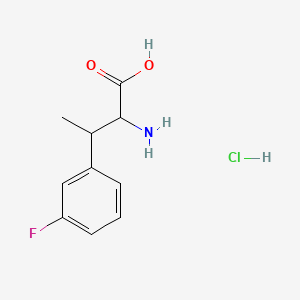
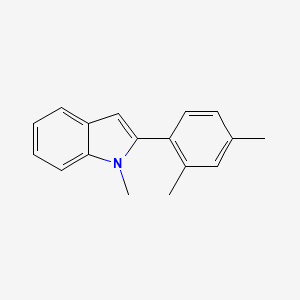

![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
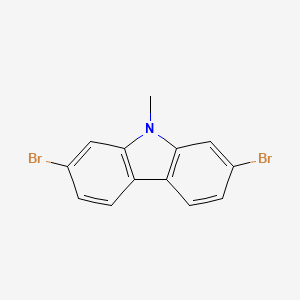
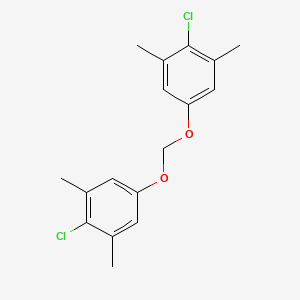

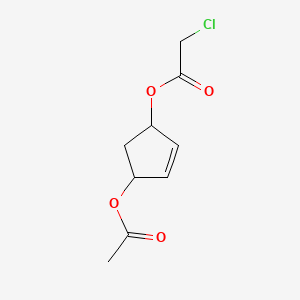

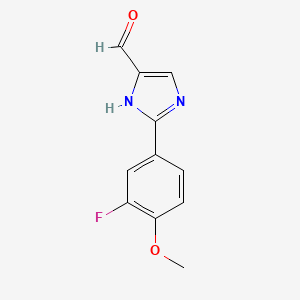
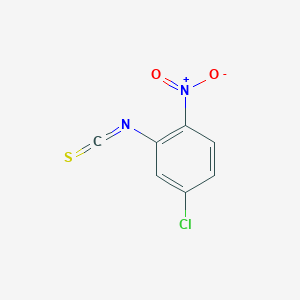

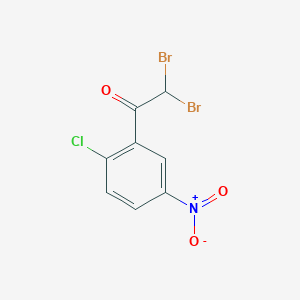
![[3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687361.png)
